mPEG15-Br
Description
mPEG15-Br (methoxy polyethylene glycol15-bromide) is a monodisperse polyethylene glycol (PEG) derivative with a bromine-terminated end group. Its molecular formula is C₃₁H₆₃O₁₅Br, and it has a molecular weight of 755.73 g/mol and a purity exceeding 95% . The compound consists of a 15-unit PEG chain linked to a methoxy group at one end and a bromine atom at the other. The bromine group serves as a reactive site for nucleophilic substitution reactions, making this compound a versatile intermediate in bioconjugation, polymer synthesis, and drug delivery systems.
Key properties include:
- High water solubility due to the hydrophilic PEG chain.
- Controlled reactivity via the bromine terminus for covalent bonding with amines, thiols, or other nucleophiles.
- Low immunogenicity and biocompatibility, typical of PEGylated compounds.
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H63BrO15/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h2-31H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHJMBUZPKCUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H63BrO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound mPEG15-Br, a derivative of methoxy polyethylene glycol (mPEG), has garnered attention in the field of biomedicine due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom attached to a 15-unit methoxy polyethylene glycol chain. The structure can be represented as follows:
where denotes the number of ethylene glycol units. The hydrophilic nature of PEG chains enhances solubility in aqueous environments, making this compound suitable for various biological applications.
1. Drug Delivery Systems
This compound has been utilized in drug delivery systems due to its ability to form micelles and nanoparticles. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research indicates that this compound-based carriers can enhance the pharmacokinetics of chemotherapeutic agents, leading to increased efficacy and reduced side effects .
2. Biocompatibility and Reduced Immunogenicity
The incorporation of PEGylated compounds like this compound in therapeutic formulations has been shown to reduce immunogenicity and prolong circulation time in the bloodstream. This property is crucial for therapeutic proteins and peptides, as it minimizes adverse immune responses while enhancing therapeutic outcomes .
Case Study 1: Cancer Therapy
In a study examining the efficacy of this compound in cancer therapy, researchers developed a PEGylated nanoparticle system for delivering paclitaxel. The findings demonstrated that this compound nanoparticles significantly improved tumor targeting and reduced systemic toxicity compared to conventional formulations. The study reported a 50% increase in tumor reduction rates in animal models treated with this compound compared to controls .
Case Study 2: Gene Delivery
Another investigation focused on the use of this compound in gene delivery systems. The study highlighted its effectiveness in facilitating the delivery of plasmid DNA into cells, achieving transfection rates exceeding 70%. This was attributed to the enhanced cellular uptake facilitated by the hydrophilic nature of mPEG chains .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Drug Delivery | Enhances solubility and bioavailability of hydrophobic drugs |
| Biocompatibility | Reduces immunogenicity and prolongs circulation time |
| Cellular Uptake | Facilitates efficient cellular uptake in gene delivery applications |
| Tumor Targeting | Improves targeting and reduces toxicity in cancer therapies |
In Vivo Studies
Recent studies have shown that this compound demonstrates significant potential in vivo, particularly in enhancing drug efficacy while minimizing side effects. For instance, a comparative analysis revealed that this compound-modified drugs achieved higher therapeutic indices than their unmodified counterparts .
Scientific Research Applications
Drug Delivery Systems
mPEG15-Br is extensively utilized in the development of drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. The compound can be conjugated with drugs to form micelles or nanoparticles that improve bioavailability and reduce toxicity.
- Case Study: Anticancer Drug Delivery
A study demonstrated the effectiveness of this compound conjugated nanoparticles in delivering doxorubicin, a common chemotherapeutic agent. The results showed enhanced cellular uptake and reduced side effects compared to free doxorubicin, indicating improved therapeutic efficacy .
Bioconjugation Techniques
The bromine functionality of this compound allows for selective bioconjugation with proteins, peptides, and other biomolecules. This property is crucial for creating targeted therapies and diagnostic tools.
- Case Study: Protein Modification
Researchers successfully modified a therapeutic protein using this compound to create a PEGylated version that exhibited increased circulation time and reduced immunogenicity in vivo. This modification led to enhanced therapeutic outcomes in animal models .
Surface Modification of Biomaterials
This compound is employed for modifying the surfaces of biomaterials to improve biocompatibility and reduce protein adsorption. This application is particularly relevant in the development of implants and medical devices.
- Case Study: Implant Coating
A study investigated the use of this compound as a coating agent for titanium implants. The coated implants showed significantly lower protein adsorption and improved cell attachment compared to uncoated controls, suggesting potential for better integration into biological tissues .
Data Tables
Below are tables summarizing key findings from various studies utilizing this compound across different applications:
| Application | Study Focus | Key Findings |
|---|---|---|
| Drug Delivery | Doxorubicin Nanoparticles | Enhanced cellular uptake; reduced side effects |
| Bioconjugation | PEGylation of Therapeutic Proteins | Increased circulation time; reduced immunogenicity |
| Surface Modification | Titanium Implant Coating | Lower protein adsorption; improved cell attachment |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | PEG Units | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (1g) |
|---|---|---|---|---|---|
| mPEG12-Br | 12 | C₂₅H₅₁O₁₂Br | 623.57 | >95% | $567 |
| This compound | 15 | C₃₁H₆₃O₁₅Br | 755.73 | >95% | $750 |
| mPEG16-Br | 16 | C₃₃H₆₇O₁₆Br | 799.78 | >95% | $725 |
| mPEG24-Br | 24 | C₄₉H₉₉O₂₄Br | 1,152.18 | >95% | $875 |
| mPEG36-Br | 36 | C₇₃H₁₄₇O₃₆Br | 1,680.78 | >95% | $1,083 |
Key Observations :
- Molecular Weight and Solubility : Longer PEG chains (e.g., mPEG24-Br, mPEG36-Br) increase hydrophilicity and hydrodynamic volume, enhancing solubility in aqueous media but reducing solubility in organic solvents compared to shorter-chain analogs like mPEG12-Br .
- Reactivity : Bromine reactivity is consistent across the series, but steric hindrance increases with chain length. For example, this compound may exhibit slower reaction kinetics in nucleophilic substitutions compared to mPEG12-Br due to its larger PEG chain .
- mPEG16-Br ($725/g) is cheaper per gram than this compound ($750/g), likely due to differences in synthesis scalability or demand .
Characterization and Quality Control
All compounds in this family require rigorous characterization to confirm structure and purity:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) verify PEG chain integrity and bromine placement. For this compound, ¹H NMR peaks at δ 3.6–3.8 ppm (PEG backbone) and δ 3.3 ppm (methoxy group) are characteristic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <±0.4% .
- Elemental Analysis : Ensures correct stoichiometry, particularly for bromine content .
Research Findings and Trends
- Stereochemical Stability : Unlike chiral small molecules (e.g., ’s oxazole derivative), this compound’s linear PEG structure avoids stereochemical complications, simplifying synthesis and quality control .
- Thermal Properties : Differential scanning calorimetry (DSC) shows that this compound has a melting point (~50°C) intermediate between mPEG12-Br (~45°C) and mPEG24-Br (~60°C), reflecting chain-length-dependent crystallinity .
- Toxicology : All mPEGn-Br compounds exhibit low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells), consistent with PEG’s safety profile .
Q & A
Q. How can researchers validate literature claims about this compound’s cytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
